3,3'-Diindolylmethane

Content Navigation

The instability of indole-3-carbinol (I3C) in acidic conditions results in variable oligomer mixtures and unreliable dosing. 3,3'-Diindolylmethane (DIM) (≥98% purity) is the direct, stable active, bypassing this conversion. Key benefits: • Guarantees 100% stable active for exact dosage control in hormone-balancing supplements. • Serves as ideal API for SMEDDS/liposomes, achieving >400% oral bioavailability increase. • Provides reproducible assay results when dissolved in DMSO, eliminating I3C degradation artifacts.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Purity

Package Size

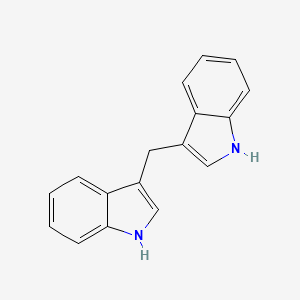

3,3'-Diindolylmethane (DIM, CAS 1968-05-4) is a highly stable, lipophilic bioactive dimer of indole-3-carbinol (I3C). In industrial and laboratory procurement, it is primarily sourced as a crystalline solid (≥98% purity) for use as an active pharmaceutical ingredient (API), a nutraceutical standard, and a core compound for advanced drug delivery systems. Unlike its monomeric precursor, DIM offers a stable chemical profile that does not spontaneously degrade in aqueous or acidic environments, making it the preferred baseline material for formulations requiring strict lot-to-lot consistency, predictable pharmacokinetics, and reliable downstream processability .

Research Fit

Attempting to substitute DIM with its cheaper precursor, Indole-3-carbinol (I3C), routinely fails in both commercial formulation and quantitative assays due to severe stability issues. I3C is highly unstable in acidic conditions (such as the gastric environment) and rapidly condenses into an unpredictable mixture of oligomers, yielding only 10% to 50% DIM alongside other uncharacterized byproducts[1]. Formulating directly with I3C leads to poor dosage reproducibility and variable pharmacokinetic outcomes. Procuring pure DIM bypasses this unpredictable acid-catalyzed conversion, providing a 100% stable active compound that ensures precise dosing and reliable analytical standardization [2].

Substitution Risk

I3C lacks DIM's methylene bridge and direct AR antagonism; pathway responses may diverge significantly.

I3C conversion to DIM is gastric pH-dependent and variable, which limits reproducible systemic exposure.

DIM-one shifts calcium channel isoform selectivity; CaV3.3 inhibition decreases markedly.

Chemical Stability: DIM vs. I3C

When evaluating precursors for indole-based formulations, I3C demonstrates poor stability, rapidly degrading and dimerizing in acidic environments. Studies indicate that oral administration or acidic exposure of I3C yields a highly variable conversion rate, producing only 10% to 50% DIM along with a complex mixture of other acid condensation products[1]. Procuring crystalline DIM directly eliminates this conversion variability, delivering a stable molecule that maintains its structural integrity without spontaneous oligomerization [2].

| Evidence Dimension | Active compound yield and stability in acidic/gastric conditions |

| Target Compound Data | 100% stable active compound (DIM) with no spontaneous degradation |

| Comparator Or Baseline | Indole-3-carbinol (I3C): 10–50% variable conversion to DIM |

| Quantified Difference | Direct DIM procurement provides up to a 10-fold improvement in active dose predictability compared to I3C. |

| Conditions | Acidic environment / Gastric simulation |

Procuring DIM instead of I3C prevents unpredictable degradation during formulation and digestion, ensuring exact dosage control for therapeutic and nutraceutical applications.

Pharmacokinetics: Formulated vs. Unformulated DIM

Pure crystalline DIM is highly lipophilic and exhibits poor aqueous solubility, severely limiting its oral bioavailability. To overcome this, advanced formulation strategies such as Self-Microemulsifying Drug Delivery Systems (SMEDDS) are employed. In pharmacokinetic models, a SMEDDS formulation of DIM achieved mean plasma DIM levels at Cmax (30 min) that were >400% higher than those of standard microencapsulated or unformulated crystalline DIM [1]. The Area Under the Curve (AUC) for the SMEDDS formulation was approximately twice that of the microencapsulated baseline [1].

| Evidence Dimension | Mean plasma concentration at Cmax (30 min) |

| Target Compound Data | SMEDDS-formulated DIM: >400% higher peak plasma levels |

| Comparator Or Baseline | Standard microencapsulated/crystalline DIM (Baseline) |

| Quantified Difference | >400% increase in Cmax and 2x increase in AUC |

| Conditions | In vivo pharmacokinetic model (oral gavage, 30 mg/kg DIM-equivalent dose) |

Buyers must pair pure DIM procurement with appropriate lipid-based or nanoparticle formulation technologies to overcome its inherent insolubility and achieve target systemic delivery.

Solubility: Organic Solvents vs. Aqueous Media

The processability of DIM in laboratory and manufacturing settings is heavily dictated by solvent selection. DIM is practically insoluble in aqueous buffers, with a solubility of less than 0.2 mg/mL even when pre-dissolved in a 1:4 DMSO:PBS mixture . In contrast, DIM exhibits high solubility in organic solvents, achieving approximately 30 mg/mL in Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF), and 15 mg/mL in ethanol . Attempting to dissolve crystalline DIM directly into aqueous media without an organic co-solvent or complexing agent will result in immediate precipitation and non-reproducible data .

| Evidence Dimension | Maximum solubility for stock solution preparation |

| Target Compound Data | ~30 mg/mL in DMSO and DMF; ~15 mg/mL in Ethanol |

| Comparator Or Baseline | Aqueous buffers (PBS): <0.2 mg/mL |

| Quantified Difference | >150-fold higher solubility in organic co-solvents compared to aqueous media |

| Conditions | Standard laboratory temperature and pressure |

Technical buyers and researchers must procure appropriate organic co-solvents or complexing agents alongside DIM to ensure complete dissolution and reproducible assay results.

Nutraceutical & Supplement Manufacturing

Because I3C degrades unpredictably into a mixture of oligomers, manufacturers of hormone-balancing and antioxidant supplements procure pure DIM to guarantee a stable, standardized active ingredient. This ensures lot-to-lot consistency and exact dosage control on the supplement facts panel [1].

Lipid-Based Drug Delivery Systems

Due to DIM's extreme lipophilicity and poor aqueous solubility, it is an ideal candidate for advanced formulation R&D. Pharmaceutical developers utilize pure crystalline DIM as the core API to engineer Self-Microemulsifying Drug Delivery Systems (SMEDDS), liposomes, and polymer dispersions, which can increase oral bioavailability by over 400% compared to unformulated baselines[2].

In Vitro Oncology Assays

In laboratory research, using pure DIM dissolved in DMSO ensures that the observed biological effects are directly attributable to the DIM molecule itself, rather than an uncharacterized mixture of I3C acid-condensation artifacts. This requires strict adherence to solvent protocols—specifically utilizing organic co-solvents like DMSO or DMF—to prevent aqueous precipitation and maintain assay reproducibility .

Application Fit Matrix

XLogP3

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (95.12%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Dietary bioactive diindolylmethane enhances the therapeutic efficacy of centchroman in breast cancer cells by regulating ABCB1/P-gp efflux transporter

Dhanamjai Penta, Priya Mondal, Jagadish Natesh, Syed Musthapa MeeranPMID: 33910062 DOI: 10.1016/j.jnutbio.2021.108749

Abstract

Overexpression of drug efflux transporters is commonly associated with multidrug-resistance in cancer therapy. Here for the first time, we investigated the ability of diindolylmethane (DIM), a dietary bioactive rich in cruciferous vegetables, in enhancing the efficacy of Centchroman (CC) by modulating the drug efflux transporters in human breast cancer cells. CC is a selective estrogen receptor modulator, having promising therapeutic efficacy against breast cancer. The combination of DIM and CC synergistically inhibited cell proliferation and induced apoptosis in breast cancer cells. This novel combination has also hindered the stemness of human breast cancer cells. Molecular docking analysis revealed that DIM had shown a strong binding affinity with the substrate-binding sites of ABCB1 (P-gp) and ABCC1 (MRP1) drug-efflux transporters. DIM has increased the intracellular accumulation of Hoechst and Calcein, the substrates of P-gp and MRP1, respectively, in breast cancer cells. Further, DIM stimulates P-gp ATPase activity, which indicates that DIM binds at the substrate-binding domain of P-gp, and thereby inhibits its efflux activity. Intriguingly, DIM enhanced the intracellular concentration of CC by inhibiting the P-gp and MRP1 expression as well as activity. The intracellular retaining of CC has increased its efficacy against breast cancer. Overall, DIM, a dietary bioactive, enhances the anticancer efficiency of CC through modulation of drug efflux ABC-transporters in breast cancer cells. Therefore, DIM-based nutraceuticals and functional foods can be developed as adjuvant therapy against human breast cancer.3,3'-Diindolylmethane alleviates acute atopic dermatitis by regulating T cell differentiation in a mouse model

Xianxian Wu, Jinxuan Liu, Chaoqin Chen, Zhen Huang, Yuhui Zang, Jiangning Chen, Lei Dong, Junfeng Zhang, Zhi DingPMID: 33309306 DOI: 10.1016/j.molimm.2020.11.013

Abstract

Atopic dermatitis is a severe, chronic relapsing inflammatory disease of the skin with family clustering. It is characterized into acute phase, which is dominated by T helper 2-type immune responses, and chronic phase, which is dominated by T helper 1-type immune responses. Studies have shown that 3,3'-diindolylmethane not only has antitumor effects but also can relieve symptoms of inflammatory diseases by inhibiting the nuclear factor-κB signaling pathway and regulating T cell differentiation. To study the effect of 3,3'-diindolylmethane on atopic dermatitis and the underlying mechanism, a mouse model of acute atopic dermatitis was established using 2,4-dinitrofluorobenzene. After intraperitoneal injection of 3,3'-diindolylmethane, skin erythema and edema in mice were significantly alleviated. Furthermore, 3,3'-diindolylmethane reduced immune activation, probably by inhibiting the secretion of thymic stromal lymphopoietin by keratinocytes. 3,3'-Diindolylmethane also promoted the differentiation of regulatory T cells and inhibited the activation of T helper 2 and T helper 17 cells to reduce atopic dermatitis-related immune responses. However, it showed no significant effect on the differentiation of T helper 1 cells. These results indicate that 3,3'-diindolylmethane has a significant inhibitory effect on T helper 2 cells in the acute phase of atopic dermatitis. Our findings may provide not only more insights into the pathological mechanism of AD, but also a new candidate medicine for it.PTEN/Akt Signaling-Mediated Activation of the Mitochondrial Pathway Contributes to the 3,3'-Diindolylmethane-Mediated Antitumor Effect in Malignant Melanoma Cells

Xiaoli Wang, Yueqiang Zhao, Mosheng Yu, Yu XuPMID: 33237846 DOI: 10.1089/jmf.2020.4704

Abstract

3,3'-diindolylmethane (DIM) has an anticancer activity, but the role DIM plays on malignant melanoma cells and its specific mechanism is unclear. We studied the biological effects of DIM on malignant melanoma cells and the related mechanism and the results showed that DIM significantly suppressed cell proliferation and induced apoptosis in malignant melanoma cells. In addition, the expression levels of phosphatase and tensin homolog deleted on chromosome ten (PTEN), Bax, Bid, cleaved caspase-3, and cleaved caspase-9 were increased after DIM treatment. In A2058 PTENcells, DIM-mediated inhibition of proliferation and DIM-induced apoptosis were attenuated. Additionally, the overexpression and knockdown of PTEN could regulate such effects of DIM in malignant melanoma cells. Furthermore, DIM exerted growth-inhibiting and apoptosis-inducing effects

. This study demonstrated that DIM has antitumor effect in human malignant melanoma cells through the mitochondrial apoptotic pathway activated by PTEN/Akt signaling.

Exogenous 3,3'-Diindolylmethane Improves Vanadium Stress Tolerance in

Arun Gokul, Mogamat Fahiem Carelse, Lee-Ann Niekerk, Ashwil Klein, Ndiko Ludidi, David Mendoza-Cozatl, Marshall KeysterPMID: 33809550 DOI: 10.3390/biom11030436

Abstract

3,3'-diindolylmethane (DIM) belongs to a family of indole glucosinolate compounds that have been shown to improvegrowth through the modulation of reactive oxygen species when applied exogenously. The

cultivar AV Garnet was previously identified as a vanadium-sensitive cultivar. Therefore, in this study we investigated whether exogenous DIM could improve the vanadium tolerance of AV Garnet. We performed the following experiments: seed germination assessment, dry weight assessment, cell viability assay, chlorophyll content assay, malondialdehyde (MDA) assay, conjugated diene (CD) content assay, hydrogen peroxide (H

O

) content assay, superoxide (O

) content determination, methylglyoxal (MG) content determination, hydroxyl radical (

OH) concentration determination, ascorbate peroxidase (APX) activity assay, superoxide dismutase (SOD) activity assay, glyoxalase I (Gly I) activity assay, glutathione S-transferase (GST) activity assay and inductively coupled plasma optical emission spectroscopy (ICP-OES) analysis for vanadium content determination. Under vanadium stress, exogenous DIM increased the seed germination percentage, shoot dry weight, cell viability and chlorophyll content. Exogenous DIM also led to a decrease in MDA, CD, H

O

, O

, MG and

OH, under vanadium stress in the shoots. Furthermore, DIM application led to an increase in the enzymatic activities of APX, SOD, Gly I and GST under vanadium stress. Interestingly, under vanadium stress, DIM treatment did not alter vanadium content in

shoots. Our results indicate that exogenous application of DIM can improve

seedling shoot growth and biomass under vanadium stress by priming the antioxidant enzymes via reactive oxygen species (ROS) signaling.

Ethylcellulose microparticles enhance 3,3'-diindolylmethane anti-hypernociceptive action in an animal model of acute inflammatory pain

Juliane Mattiazzi, Marcel Henrique Marcondes Sari, Paulo Cesar Oliveira Araujo, Andrei Vinícius Englert, Jéssica Mendes Nadal, Paulo Vítor Farago, Cristina Wayne Nogueira, Letícia CruzPMID: 32852233 DOI: 10.1080/02652048.2020.1815882

Abstract

The present work aimed at the DIM-loaded microparticles development and anti-hypernociceptive action evaluation.The formulations were prepared by O/W solvent emulsion-evaporation method and characterised by particle diameter, content and DIM encapsulation efficiency, drug release profile, thermal behaviour and physicochemical state. The anti-hypernociceptive action was evaluated in the animal model of acute inflammatory pain.

The MPs had a mean diameter in the micrometric range (368 ± 31 μm), narrow size distribution, DIM content of 150 mg/g, encapsulation efficiency around 84% and prolonged compound release. Evaluations of the association form of DIM to MPs demonstrated the feasibility of the systems to incorporate DIM and increases its thermal stability. An improvement in the anti-hypernociceptive action of DIM was observed by its microencapsuation, because it was increased and prolonged.

Therefore, the MPs developed represent a promising formulation for oral administration of the DIM in the treatment of inflammatory pain.

Breast cancer organoid model allowed to reveal potentially beneficial combinations of 3,3'-diindolylmethane and chemotherapy drugs

Sergey V Nikulin, Boris Ya Alekseev, Nataliya S Sergeeva, Pavel A Karalkin, Elizaveta K Nezhurina, Valentina A Kirsanova, Irina K Sviridova, Suraja A Akhmedova, Nadezhda N Volchenko, Larisa V Bolotina, Andrey I Osipyants, Dmitry M Hushpulian, Maxim A Topchiy, Andrey F Asachenko, Anastasia P Koval, Dmitry S Shcherbo, Vsevolod I Kiselev, Dmitry S Mikhaylenko, Udo Schumacher, Andrey A PoloznikovPMID: 33098909 DOI: 10.1016/j.biochi.2020.10.007

Abstract

Epigenetic alterations represent promising therapeutic targets in cancer treatment. Recently it was revealed that small molecules have the potential to act as microRNA silencers. Capacity to bind the discrete stem-looped structure of pre-miR-21 and prevent its maturation opens opportunities to utilize such compounds for the prevention of initiation, progression, and chemoresistance of cancer. Molecular simulations performed earlier identified 3,3'-diindolylmethane (DIM) as a potent microRNA-21 antagonist. However, data on DIM and microRNA-21 interplay is controversial, which may be caused by the limitations of the cell lines.Regulation of carcinogenesis and mediation through Wnt/β-catenin signaling by 3,3'-diindolylmethane in an enzalutamide-resistant prostate cancer cell line

Chih-Wei Tsao, Jia-Sin Li, Ya-Wen Lin, Sheng-Tang Wu, Tai-Lung Cha, Chin-Yu LiuPMID: 33441906 DOI: 10.1038/s41598-020-80519-3

Abstract

Enzalutamide (ENZ) is an important drug used to treat castration-resistant prostate cancer (CRPC), which inhibits androgen receptor (AR) signaling. Previous study showed that 3,3'-diindolylmethane (DIM) is an AR antagonist that also inhibits Wnt signaling and epithelial-mesenchymal transition (EMT). To investigate whether combined treatment with ENZ and DIM can overcome ENZ resistance by regulating Wnt signaling to inhibit AR signaling and EMT in ENZ-resistant prostate cancer cells, 22Rv1 cells were cultured in normal medium and treated with ENZ, DIM, and DIM with ENZ. Exposure of ENZ-resistant cells to both DIM and ENZ significantly inhibited cell proliferation without cytotoxicity and invasion in comparison with the control. DIM significantly increased the E-cadherin expression and inhibited the expressions of Vimentin and Fibronectin, subsequently inhibiting EMT. Co-treatment with ENZ and DIM significantly increased the expressions of GSK3β and APC and decreased the β-catenin protein expression, causing inhibition of Wnt signaling and AR expression, it also significantly decreased the AR-v7 expression and down-regulated AR signaling. Via suppression of Wnt and AR signaling, co-treatment increased the E-cadherin and decreased the Vimentin and Fibronectin RNA and protein expressions, then inhibited EMT. Co-treatment with DIM and ENZ regulated Wnt signaling to reduce not only the AR expression, but also the AR-v7 expression, indicating suppression of EMT that inhibits cancer cell proliferation, invasion and migration to ameliorate ENZ resistance.Neuroprotective effect of 3,3'-Diindolylmethane against perinatal asphyxia involves inhibition of the AhR and NMDA signaling and hypermethylation of specific genes

J Rzemieniec, E Bratek, A Wnuk, K Przepiórska, E Salińska, M KajtaPMID: 32816128 DOI: 10.1007/s10495-020-01631-3

Abstract

Each year, 1 million children die due to perinatal asphyxia; however, there are no effective drugs to protect the neonatal brain against hypoxic/ischemic damage. In this study, we demonstrated for the first time the neuroprotective capacity of 3,3'-diindolylmethane (DIM) in an in vivo model of rat perinatal asphyxia, which has translational value and corresponds to hypoxic/ischemic episodes in human newborns. Posttreatment with DIM restored the weight of the ipsilateral hemisphere and normalized cell number in the brain structures of rats exposed to perinatal asphyxia. DIM also downregulated the mRNA expression of HIF1A-regulated Bnip3 and Hif1a which is a hypoxic marker, and the expression of miR-181b which is an indicator of perinatal asphyxia. In addition, DIM inhibited apoptosis and oxidative stress accompanying perinatal asphyxia through: downregulation of FAS, CASP-3, CAPN1, GPx3 and SOD-1, attenuation of caspase-9 activity, and upregulation of anti-apoptotic Bcl2 mRNA. The protective effects of DIM were accompanied by the inhibition of the AhR and NMDA signaling pathways, as indicated by the reduced expression levels of AhR, ARNT, CYP1A1, GluN1 and GluN2B, which was correlated with enhanced global DNA methylation and the methylation of the Ahr and Grin2b genes. Because our study provided evidence that in rat brain undergoing perinatal asphyxia, DIM predominantly targets AhR and NMDA, we postulate that compounds that possess the ability to inhibit their signaling are promising therapeutic tools to prevent stroke.Anti-inflammatory activity of diindolylmethane alleviates Riemerella anatipestifer infection in ducks

Cherry P Fernandez-Colorado, Paula Leona T Cammayo, Rochelle A Flores, Binh T Nguyen, Woo H Kim, Suk Kim, Hyun S Lillehoj, Wongi MinPMID: 33175869 DOI: 10.1371/journal.pone.0242198

Abstract

3,3'-Diindolylmethane (DIM) is found in cruciferous vegetables and is used to treat various inflammatory diseases because of its potential anti-inflammatory effects. To investigate effects of DIM in Riemerella anatipestifer-infected ducks which induce upregulation of inflammatory cytokines, ducks were treated orally with DIM at dose of 200 mg/kg/day and infected the following day with R. anatipestifer. Infected and DIM-treated ducks exhibited 14% increased survival rate and significantly decreased bacterial burden compared to infected untreated ducks. Next, the effect on the expression level of inflammatory cytokines (interleukin [IL]-17A, IL-17F, IL-6, IL-1β) of both in vitro and in vivo DIM-treated groups was monitored by quantitative reverse-transcription PCR (qRT-PCR). Generally, the expression levels of the cytokines were significantly reduced in DIM-treated splenic lymphocytes stimulated with killed R. anatipestifer compared to stimulated untreated splenic lymphocytes. Similarly, the expression levels of the cytokines were significantly reduced in the spleens and livers of DIM-treated R. anatipestifer-infected ducks compared to infected untreated ducks. This study demonstrated the ameliorative effects of DIM in ducks infected with R. anatipestifer. Thus, DIM can potentially be used to prevent and/or treat R. anatipestifer infection via inhibition of inflammatory cytokine expression.Explore Compound Types